Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)-

Description

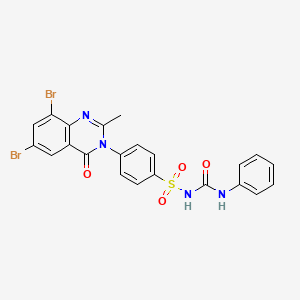

The compound Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- features a benzenesulfonamide core substituted with a quinazolinyl moiety and a phenylaminocarbonyl group. Its structure includes:

- A 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl group, which is a bicyclic heteroaromatic system with bromine substituents at positions 6 and 8, a methyl group at position 2, and a ketone at position 2.

- An N-((phenylamino)carbonyl) group attached to the sulfonamide nitrogen, introducing a urea-like linkage.

Properties

CAS No. |

113849-24-4 |

|---|---|

Molecular Formula |

C22H16Br2N4O4S |

Molecular Weight |

592.3 g/mol |

IUPAC Name |

1-[4-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)phenyl]sulfonyl-3-phenylurea |

InChI |

InChI=1S/C22H16Br2N4O4S/c1-13-25-20-18(11-14(23)12-19(20)24)21(29)28(13)16-7-9-17(10-8-16)33(31,32)27-22(30)26-15-5-3-2-4-6-15/h2-12H,1H3,(H2,26,27,30) |

InChI Key |

VJYMLIGOUYFXEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into the biological activity of the compound Benzenesulfonamide, 4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-N-((phenylamino)carbonyl)- , exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Quinazoline moiety : This is known for its role in various biological activities, particularly anticancer effects.

- Sulfonamide group : This functional group contributes to the compound's reactivity and biological interactions.

- Bromine and methyl substitutions : These enhance lipophilicity and may improve binding affinity to biological targets.

The molecular formula is with a molecular weight of 592.26 g/mol.

Anticancer Properties

Benzenesulfonamide derivatives have shown promising anticancer activity through various mechanisms:

- Inhibition of Carbonic Anhydrase IX : This enzyme is overexpressed in many tumors. Compounds similar to benzenesulfonamide have demonstrated significant inhibitory effects, making them potential candidates for cancer therapy .

- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cell lines. For instance, studies indicate that these compounds can trigger cell death pathways in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

- Docking Studies : Computational modeling has shown that the compound effectively binds to active sites of enzymes involved in tumor progression, enhancing its potential as an anticancer agent.

Antibacterial Activity

Benzenesulfonamide derivatives are also recognized for their antibacterial properties:

- Mechanism of Action : The sulfonamide group is known to inhibit bacterial folic acid synthesis by acting as a competitive inhibitor of para-aminobenzoic acid (PABA), crucial for bacterial growth .

- Efficacy Against Pathogens : Various studies have reported the effectiveness of related sulfonamides against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar activity.

In Vitro Studies

- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that the compound significantly reduces cell viability at concentrations as low as .

- Perfusion Pressure Studies : Research involving isolated rat heart models indicated that certain benzenesulfonamide derivatives can lower perfusion pressure and coronary resistance, suggesting cardiovascular implications .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique attributes of benzenesulfonamide against other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Indisulam (E7070) | Sulfonamide linked to quinazoline | Anticancer |

| SLC-0111 | Contains sulfonamide and thiazolone | Carbonic anhydrase IX inhibitor |

The unique substitution pattern on the quinazoline ring in benzenesulfonamide may enhance its biological activity compared to simpler structures.

Scientific Research Applications

Anticancer Applications

The compound has been studied for its potential as an anticancer agent. Similar derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through the inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. This enzyme plays a crucial role in tumor growth and metastasis by regulating pH and ion transport within cells .

Case Studies

- Inhibition of Carbonic Anhydrase IX : Compounds with similar structures have demonstrated effective binding to the active site of carbonic anhydrase IX, leading to significant inhibition of tumor growth in vitro.

- Cytotoxicity Testing : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) have indicated that compounds derived from quinazoline structures exhibit cytotoxic effects with IC50 values often below 10 μM .

Antimicrobial Properties

Benzenesulfonamides are known for their antibacterial properties. The sulfonamide group can interfere with bacterial folic acid synthesis, making these compounds effective against various bacterial strains.

Research Findings

- Broad Spectrum Activity : Studies have shown that derivatives of benzenesulfonamide can exhibit activity against both gram-positive and gram-negative bacteria. For instance, certain quinazoline derivatives have been reported to possess significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 15.62 to 250 µg/mL .

Anti-inflammatory and Other Biological Activities

Beyond anticancer and antimicrobial applications, compounds similar to benzenesulfonamide have been explored for anti-inflammatory effects.

Notable Insights

- Anti-inflammatory Activity : Some derivatives have been synthesized and tested for their ability to inhibit inflammatory pathways, showing potential comparable to established anti-inflammatory drugs like indomethacin .

- Additional Therapeutic Uses : Quinazoline derivatives have also been investigated for their potential as anti-diabetic agents and anticonvulsants due to their ability to modulate various biological pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives is closely related to their structural features. The presence of bromine and methyl groups on the quinazoline ring enhances lipophilicity and biological potency compared to simpler sulfonamides.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Indisulam (E7070) | Sulfonamide linked to a quinazoline | Anticancer |

| SLC-0111 | Contains sulfonamide and thiazolone | Carbonic anhydrase IX inhibitor |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6,8-dibromo substituents on the quinazolinone ring undergo nucleophilic substitution under mild conditions. For example:

-

Bromine replacement with iodine : Substitution at these positions enhances antibacterial activity. In a study, iodinated derivatives showed improved efficacy against Gram-positive bacteria .

-

Reaction with amines : Bromine atoms can be displaced by primary or secondary amines, forming amino-substituted quinazolinones .

Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 60–80°C with excess nucleophile .

Acylation Reactions

The sulfonamide group reacts with acylating agents to form derivatives with modified biological activity:

-

Acetylation : Treatment with acetyl chloride yields 4-acetoxyquinazoline when performed in acetyl chloride (solvent), while polar solvents like pyridine favor 3-acetylquinazolinone formation (Fig. 20) .

-

Thioacetamide formation : Reaction with 2-chloro-N-substituted acetamides produces thioacetamide derivatives (e.g., compounds 5–18 ), which exhibit enhanced antimicrobial properties .

Example Reaction :

Coupling Reactions

The phenylamino carbonyl group participates in coupling reactions:

-

Urea/thiourea formation : Reacts with isocyanates or thioisocyanates to generate urea/thiourea-linked derivatives, improving solubility and target affinity .

-

Suzuki–Miyaura cross-coupling : The bromine atoms enable palladium-catalyzed coupling with aryl boronic acids, introducing aromatic groups to the quinazolinone scaffold.

Conditions : Cross-couplings require Pd(PPh₃)₄ as a catalyst, aqueous Na₂CO₃, and refluxing in dioxane.

Solvent-Dependent Reactivity

The quinazolinone core exhibits lactam-lactim tautomerism, influencing reaction pathways:

| Solvent | Tautomer Form | Product |

|---|---|---|

| Acetyl chloride | Lactim | 4-Acetoxyquinazoline |

| Pyridine | Lactam | 3-Acetylquinazolinone derivative |

This solvent-driven behavior enables selective functionalization .

Antimicrobial Activity of Reaction Products

Key derivatives and their biological performance:

| Derivative Type | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thioacetamide (Compound 16 ) | Staphylococcus aureus | 1.56 | |

| Iodinated quinazolinone | Bacillus subtilis | 3.12 | |

| Nanoformulated CuO-chitosan | MRSA | 0.78 |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzenesulfonamide Family

Triazole Derivatives (Compounds [7–9] from )

These compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , share the benzenesulfonamide backbone but differ in their heterocyclic systems. Key distinctions include:

- Heterocyclic Core: Triazole (5-membered, 2 N atoms) vs. Quinazolinone (6-membered bicyclic, 2 N atoms).

- Substituents : Halogens (Cl, Br, F) on aryl groups vs. bromine and methyl groups on the quinazolinyl ring.

Spectral Comparison:

| Feature | Target Compound (Quinazolinyl) | Triazole Derivatives [7–9] |

|---|---|---|

| C=O Stretch (IR) | ~1680 cm⁻¹ (quinazolinone ketone) | Absent (replaced by C=S at ~1250 cm⁻¹) |

| NH Stretch (IR) | ~3300 cm⁻¹ (urea linkage) | 3278–3414 cm⁻¹ (triazole NH) |

| Halogen Effects | Bromine (electron-withdrawing) | Fluorine/Chlorine (weaker EW effects) |

Diazenyl-Linked Pyrazolone Derivative (CAS 29821-98-5 from )

This compound, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-N-2-pyrimidinyl-benzenesulfonamide , contrasts with the target compound in:

- Linker Group : A diazenyl (-N=N-) group vs. the quinazolinyl-urea linkage.

- Heterocycles: Pyrazolone (5-membered, 2 N atoms) and pyrimidine (6-membered, 2 N atoms) vs. quinazolinone.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare benzenesulfonamide derivatives with quinazolinyl substituents?

Answer:

The synthesis typically involves coupling reactions between benzenesulfonamide precursors and functionalized quinazolinone intermediates. For example:

- Ring-opening of aziridines : A CoFe@rGO nanohybrid catalyst enables regioselective ring-opening of aziridines with benzenesulfonamide nucleophiles, yielding derivatives with high efficiency (e.g., 76–85% yields) .

- Multi-step condensation : Derivatives are synthesized via sequential bromination, cyclization, and sulfonamide coupling, as evidenced by NMR and HRMS data (e.g., LC-MS m/z 425.39 for a related compound) .

- Hydrazide intermediates : Acylhydrazide precursors are used to introduce sulfonamide fragments, followed by purification via column chromatography .

Basic: How is structural confirmation achieved for these compounds?

Answer:

A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., δ 8.34 ppm for aromatic protons in quinazolinyl systems) .

- HRMS/LC-MS : Validates molecular weights (e.g., m/z 448.9406 [M+Na]+) and isotopic patterns for brominated analogs .

- X-ray crystallography : Resolves stereochemical ambiguities in complex derivatives (not explicitly shown in evidence but inferred from standard practices).

Advanced: How can synthetic routes be optimized for improved yield and scalability?

Answer:

- Catalyst optimization : Magnetic nanocatalysts like CoFe@rGO enhance reaction rates and enable easy recovery, reducing waste .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of brominated intermediates, as seen in THP-1 cell assay protocols .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally labile quinazolinone cores .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

- Dose-response profiling : Conduct assays across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects, as done in cPLA2 inhibition studies .

- Target validation : Use siRNA or CRISPR knockdowns to confirm specificity (e.g., verifying carbonic anhydrase II inhibition via gene silencing) .

- Structural analogs : Compare activity trends with derivatives lacking bromine or methyl groups to isolate pharmacophores .

Advanced: What strategies assess the potential of these compounds as enzyme inhibitors?

Answer:

- In vitro enzyme assays : Measure IC50 values against targets like cPLA2 or carbonic anhydrase II using fluorogenic substrates (e.g., 56 nM benzenesulfonamide in THP-1 cells) .

- Molecular docking : Predict binding modes using software like AutoDock Vina; indole-based analogs show strong interactions with hCA II active sites .

- Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Basic: What spectroscopic methods are critical for characterizing substituent effects?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazolinone rings) .

- 13C DEPT NMR : Distinguishes between CH3, CH2, and quaternary carbons in methyl-substituted derivatives .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in densely substituted aromatic systems .

Advanced: How do substituents influence biological activity?

Answer:

- Electron-withdrawing groups (Br, NO2) : Enhance binding to hydrophobic enzyme pockets (e.g., bromine increases potency in cPLA2 inhibition) .

- Hydrophilic moieties (morpholinyl, hydroxyethoxy) : Improve solubility but may reduce membrane permeability, as seen in bipyrimidinyl derivatives .

- Steric effects : Bulky tert-butyl groups lower activity by hindering target engagement, as observed in xanthone-based analogs .

Advanced: How are solubility challenges addressed in in vivo studies?

Answer:

- Prodrug design : Introduce phosphate or acetate prodrugs for enhanced aqueous solubility .

- Nanoformulation : Encapsulate compounds in liposomes or PEGylated carriers, as suggested for advanced cancer therapies .

- Co-solvents : Use DMSO/PBS mixtures (<1% v/v) to maintain compound stability in cell-based assays .

Advanced: What computational tools predict metabolic stability?

Answer:

- CYP450 inhibition assays : Screen for interactions using human liver microsomes and LC-MS metabolite profiling .

- DFT calculations : Model oxidation potentials of bromine atoms to predict debromination risks .

- ADMET predictors : Software like SwissADME estimates logP, bioavailability, and toxicity .

Basic: What safety protocols are recommended for handling brominated derivatives?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact/inhalation.

- Waste disposal : Neutralize brominated byproducts with NaHCO3 before disposal .

- Stability testing : Monitor for HBr gas release during long-term storage via pH strips .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.